molecular formula C23H23F2N3O2 B2638330 2,6-difluoro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide CAS No. 877631-50-0

2,6-difluoro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide

Cat. No.: B2638330
CAS No.: 877631-50-0
M. Wt: 411.453
InChI Key: SKQZNPZZXNFNOU-UHFFFAOYSA-N
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Description

2,6-difluoro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide is a synthetic organic compound characterized by its complex structure, which includes a benzamide core substituted with difluoro groups, a furan ring, and a phenylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide typically involves multiple steps:

  • Formation of the Benzamide Core: : The initial step involves the synthesis of the benzamide core. This can be achieved by reacting 2,6-difluorobenzoic acid with an appropriate amine under dehydrating conditions, often using reagents like thionyl chloride or carbodiimides.

  • Introduction of the Furan Ring: : The furan ring can be introduced via a coupling reaction. For instance, a Suzuki-Miyaura coupling reaction can be employed, where a furan-2-boronic acid derivative is coupled with a halogenated intermediate of the benzamide core in the presence of a palladium catalyst.

  • Attachment of the Phenylpiperazine Moiety: : The final step involves the introduction of the phenylpiperazine group. This can be done through a nucleophilic substitution reaction where the piperazine derivative reacts with an appropriate electrophilic intermediate of the benzamide-furan compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The furan ring in the compound can undergo oxidation reactions, typically forming furan-2,3-dione derivatives under the influence of oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: : The nitro groups, if present, can be reduced to amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

  • Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions. For example, halogenation can be achieved using halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, palladium on carbon (for catalytic hydrogenation).

    Catalysts: Palladium catalysts for coupling reactions, Lewis acids for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amines from nitro groups.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

2,6-difluoro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide has several applications in scientific research:

  • Medicinal Chemistry: : This compound is explored for its potential as a pharmaceutical agent, particularly in targeting neurological pathways due to the presence of the phenylpiperazine moiety, which is known to interact with serotonin receptors.

  • Biological Studies: : It is used in studies investigating the modulation of biological pathways, including those involved in inflammation and cancer.

  • Chemical Biology: : The compound serves as a probe in chemical biology to study the interaction of small molecules with biological macromolecules.

  • Industrial Applications: : Potential use in the synthesis of advanced materials due to its complex structure and functional groups.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as serotonin receptors in the brain. The phenylpiperazine moiety is known to mimic the structure of serotonin, allowing the compound to bind to these receptors and modulate their activity. This can lead to changes in neurotransmitter release and signal transduction pathways, ultimately affecting various physiological processes.

Comparison with Similar Compounds

Similar Compounds

    2,6-difluoro-N-[2-(furan-2-yl)ethyl]benzamide: Lacks the phenylpiperazine moiety, which may result in different biological activity.

    N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide: Lacks the difluoro substitution, potentially altering its chemical reactivity and biological interactions.

Uniqueness

2,6-difluoro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide is unique due to the combination of its difluoro-substituted benzamide core, furan ring, and phenylpiperazine moiety. This unique structure allows it to interact with multiple biological targets and exhibit a range of chemical reactivities, making it a valuable compound for diverse scientific research applications.

Properties

IUPAC Name

2,6-difluoro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23F2N3O2/c24-18-8-4-9-19(25)22(18)23(29)26-16-20(21-10-5-15-30-21)28-13-11-27(12-14-28)17-6-2-1-3-7-17/h1-10,15,20H,11-14,16H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKQZNPZZXNFNOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(CNC(=O)C3=C(C=CC=C3F)F)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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